molecular formula C8H12ClF2N3 B1492310 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride CAS No. 2098022-49-0

4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Cat. No.: B1492310
CAS No.: 2098022-49-0
M. Wt: 223.65 g/mol
InChI Key: GWXMPOROJJBFCJ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a pyrrolidin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrrolidin-3-yl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: In the materials science industry, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity to certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)pyridine

  • 1-(Pyrrolidin-3-yl)pyrazole

Uniqueness: 4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

4-(difluoromethyl)-1-pyrrolidin-3-ylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3.ClH/c9-8(10)6-3-12-13(5-6)7-1-2-11-4-7;/h3,5,7-8,11H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXMPOROJJBFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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